molecular formula C25H19N3O2S B1682042 Tulopafant CAS No. 116289-53-3

Tulopafant

Cat. No.: B1682042
CAS No.: 116289-53-3
M. Wt: 425.5 g/mol
InChI Key: PQQFNXGONTVQLM-RUZDIDTESA-N
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Preparation Methods

The synthesis of Tulopafant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve multi-step organic synthesis, purification, and characterization to ensure high purity and yield .

Chemical Reactions Analysis

Tulopafant undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tulopafant has been extensively studied for its applications in various fields:

Mechanism of Action

Tulopafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound reduces the activation of neutrophils and the production of oxygen-derived free radicals, thereby mitigating myocardial ischemia/reperfusion injury and reducing infarct size .

Comparison with Similar Compounds

Tulopafant is unique in its potent antagonistic activity against the platelet-activating factor receptor. Similar compounds include:

    Lexipafant: Another platelet-activating factor receptor antagonist with similar applications in reducing inflammation and myocardial injury.

    Apafant: Known for its role in inhibiting platelet-activating factor-induced responses.

    Ginkgolide B: A natural compound with platelet-activating factor receptor antagonistic properties.

This compound stands out due to its specific molecular structure and high potency in preclinical studies .

Properties

CAS No.

116289-53-3

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide

InChI

InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1

InChI Key

PQQFNXGONTVQLM-RUZDIDTESA-N

Isomeric SMILES

C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide
RP 59227
RP-59227

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride (24 g) is added, at a temperature in the vicinity of 65° C., to a solution of 3-aminobenzophenone (15.7 g) and triethylamine (16.1 g) in dioxane (400 cc) which is heated to a temperature in the vicinity of 65° C., in the course of 15 minutes. The suspension obtained is heated, with stirring, at a temperature in the vicinity of 100° C. for 6 hours and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is dissolved in methylene chloride (500 cc) and the solution obtained is washed twice with distilled water (200 cc in total), 4 times with an aqueous 1N sodium hydroxide solution (800 cc in total) and 5 times with distilled water (500 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The product obtained is chromatographed on an 8.5 cm diameter column containing silica (0.02-0.045 mm; 1 kg). Elution is carried out with mixtures of cyclohexane and ethyl acetate at a pressure of 0.4 bar (40 kPa), collecting 500 cc fractions. The first 10 fractions originating from elution with an ethyl acetate:cyclohexane (60:40 by volume) mixture and the following 5 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture are discarded. The following 10 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture and the following 2 fractions originating from elution with an ethyl acetate:cyclohexane (90:10by volume) mixture are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. A crude product (26.5 g) is thereby obtained, which is dissolved in boiling acetonitrile (150 cc). Decolourizing charcoal (0.5 g) is added to the solution obtained and the suspension is filtered in the heated state. The filtrate obtained is cooled at a temperature in the vicinity of 45° C. for 16 hours. The crystals formed are separated by filtration, washed 3 times with acetonitrile cooled to a temperature in the vicinity of 4° C. (90 cc in total) and 3 times with diethyl ether (90 cc in total) and then dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets. N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide (14 g) in the form of creamcoloured crystals, m.p. 154° C, is thereby obtained.
Name
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide

Synthesis routes and methods II

Procedure details

Hydrochloride of the acid chloride derived from (+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid (24.5 g) is added, at a temperature between 60° and 72° C., to a solution of 3-aminobenzophenone (16.1 g) and triethylamine (16.5 g) in dioxane (420 cc) which is heated to a temperature in the vicinity of 60° C., in the course of 5 minutes. The suspension obtained is heated, with stirring, at a temperature in the vicinity of 100° C. for 6 hours and 30 minutes and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is dissolved in ethyl acetate (750 cc). The solution obtained is washed 3 times with distilled water (800 cc in total), twice with a saturated aqueous sodium bicarbonate solution (600cc in total) and twice with distilled water (600 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. Crude product (36 g) is thereby obtained, which is dissolved in a boiling ethanol:water (85:15 by volume) mixture (200 cc). Decolourizing charcoal (0.5 g) is added to the solution obtained and the suspension is filtered in the heated state. The filtrate is cooled at a temperature in the vicinity of 20° C. for 3 hours. The crystals formed are separated by filtration, washed 3 times with an ethanol: water (85:15 by volume) mixture (75 cc in total) and 4 times with diethylether (200 cc in total) and then dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets. (+)-N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,2H-pyrrolo[1,2-c]thiazole-7-carboxamide in the hydrated state (20.7 g), in the form of cream-coloured crystals, m.p. 109° C. is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four
Quantity
16.5 g
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
(+)-N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,2H-pyrrolo[1,2-c]thiazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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